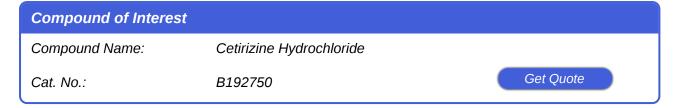


## cetirizine hydrochloride pharmacokinetics and metabolism in humans

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An In-Depth Technical Guide on the Pharmacokinetics and Metabolism of **Cetirizine Hydrochloride** in Humans

#### Introduction

Cetirizine, an active human metabolite of hydroxyzine, is a potent and highly selective second-generation histamine H1 receptor antagonist.[1][2] Its chemical structure, characterized by a terminal carboxylic acid function, contributes to its distinct pharmacokinetic properties and selectivity.[1] Unlike first-generation antihistamines, cetirizine exhibits minimal penetration of the blood-brain barrier, resulting in a lower incidence of sedative effects.[3][4] This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of cetirizine in humans, tailored for researchers, scientists, and drug development professionals.

#### **Pharmacokinetics**

The pharmacokinetic profile of cetirizine is characterized by rapid absorption, limited metabolism, and primary excretion via the kidneys. Its pharmacokinetics are linear for oral doses ranging from 5 to 60 mg.[2][5]

### **Absorption**

Cetirizine is rapidly and extensively absorbed following oral administration of tablet or syrup formulations.[2][5]



- Bioavailability: The oral bioavailability is at least 70%.[5]
- Time to Maximum Concentration (Tmax): Peak plasma concentrations are typically reached approximately 1.0 hour after administration in a fasted state.[3][4][5]
- Effect of Food: Food does not affect the extent of cetirizine absorption (bioavailability) but may delay the Tmax by about 1.7 hours and decrease the peak plasma concentration (Cmax) by approximately 23%.[5][6]

### **Distribution**

- Plasma Protein Binding: Cetirizine is highly bound to plasma proteins, primarily albumin, with a mean binding of 93% to 96%.[1][5] This binding is independent of concentration within the therapeutic range.[2][5]
- Volume of Distribution (Vd): The apparent volume of distribution is estimated to be low, ranging from 0.3 to 0.45 L/kg, suggesting limited distribution into tissues.[5][7]
- Blood-Brain Barrier Penetration: Cetirizine poorly and slowly crosses the blood-brain barrier.
   [5] This is attributed to its chemical properties and its function as a substrate for P-glycoprotein (P-gp), an efflux transporter pump located on the luminal surface of cerebral endothelial cells.[5][8][9] This limited central nervous system (CNS) penetration is a key factor in its non-sedating profile at typical therapeutic doses.[4]

#### **Metabolism**

Cetirizine undergoes limited metabolism in humans and is not significantly metabolized by the cytochrome P450 (CYP450) enzyme system.[3][5] This characteristic minimizes the risk of drug-drug interactions with medications that are inhibitors or inducers of CYP450 enzymes.[5]

- Metabolic Pathway: While metabolism is not extensive, cetirizine does undergo some biotransformation through pathways including oxidation and conjugation.[5] A minor metabolite, formed via oxidative O-dealkylation of the side chain, has been identified in plasma and feces; this metabolite has negligible antihistaminic activity.[1][3][10]
- Unchanged Drug: A significant portion of the administered dose is excreted unchanged.
   Studies with radiolabeled cetirizine show that approximately 70% of the dose is recovered as



unchanged cetirizine in the urine over 24 hours.[5] Another study indicated that 60% of the dose was recovered in the 24-hour urine.[10]

#### **Excretion**

The primary route of elimination for cetirizine is through the kidneys.

- Renal Excretion: Approximately 70% to 85% of an oral dose is excreted in the urine, with about 60% of that being the unchanged parent drug.[1][5] Elimination in the urine occurs via an active transport mechanism.[5]
- Fecal Excretion: About 10% to 13% of the dose is eliminated in the feces. [2][5]
- Elimination Half-Life (t½): In healthy adult volunteers, the mean elimination half-life is approximately 8.3 hours, with a range of 6.5 to 10 hours.[2][3][5] The duration of action persists for at least 24 hours.[5]

#### **Data Presentation: Pharmacokinetic Parameters**

The following tables summarize the key pharmacokinetic parameters of cetirizine in various human populations.

Table 1: Pharmacokinetic Parameters of Cetirizine in Healthy Adults (10 mg Oral Dose)



| Parameter                     | Value  | Reference(s) |
|-------------------------------|--|--------------|
| Bioavailability               | >70%   | [5]          |
| Tmax (fasted)                 | ~1.0 hour  | [4][5]       |
| Cmax (10 mg single dose)      | 257 - 311 ng/mL                                    | [4][5]       |
| AUC₀-∞                        | 2526 - 3721 ng·h/mL                                | [6]          |
| Plasma Protein Binding        | 93% - 96%  | [1][5]       |
| Volume of Distribution (Vd/F) | 0.3 - 0.45 L/kg                                    | [5][7]       |
| Elimination Half-Life (t½)    | 6.5 - 10 hours (mean ~8.3)                         | [3][5]       |
| Total Body Clearance (CI/F)   | ~53 mL/min   | [2]          |
| Renal Clearance               | Significantly correlated with creatinine clearance | [7]          |
| Primary Excretion Route       | Urine (70-85%)                                     | [5]          |
| % Excreted Unchanged in Urine | ~60%   | [1][5]       |

Table 2: Impact of Special Populations on Cetirizine Pharmacokinetics



| Population                                       | Key Pharmacokinetic<br>Changes  | Reference(s) |
|--|---|--------------|
| Geriatric (>65 years)                            | Elimination half-life increased<br>to ~12 hours; Total body<br>clearance reduced. | [5][7]       |
| Hepatic Impairment                               | Elimination half-life increased to ~14 hours.                                     | [5]          |
| Mild Renal Impairment                            | Elimination half-life increased to ~19 hours.                                     | [7]          |
| Moderate Renal Impairment<br>(CrCl 11-31 mL/min) | 3-fold increase in half-life (~20 hours); 70% decrease in clearance.              | [2][7]       |
| Dialysis Patients                                | Elimination half-life increased to ~20 hours; AUC increased ~3-fold.              | [1]          |

## Experimental Protocols Protocol for a Human Bioequivalence Study

Bioequivalence studies are fundamental in demonstrating that a generic drug formulation performs equivalently to a reference product. A typical protocol for a single-dose cetirizine study is as follows:

- Study Design: A randomized, two-period, two-sequence, crossover design is commonly employed.[6][11]
- Subjects: Healthy adult volunteers (typically male) aged 18 years or older are recruited.[6]
   [11] Exclusion criteria include hypersensitivity to cetirizine, conditions affecting drug absorption or metabolism (e.g., renal or hepatic disease), and recent use of investigational drugs.[11]
- Dosing: After an overnight fast, subjects receive a single oral dose of either the test or reference cetirizine formulation (e.g., 10 mg tablet) with a standardized volume of water.[6] A

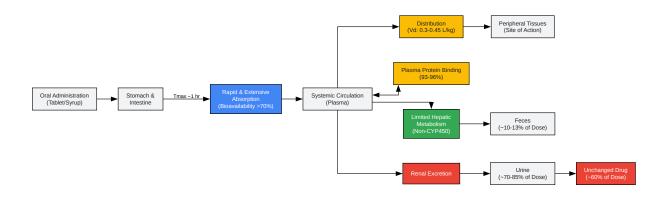


washout period of at least 7 days separates the two dosing periods.[11]

- Blood Sampling: Venous blood samples are collected in heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).[6] Plasma is separated by centrifugation and stored frozen until analysis.
- Analytical Method: Plasma concentrations of cetirizine are determined using a validated high-performance liquid chromatography (HPLC) method with a suitable internal standard.[6]
   [12]
- Pharmacokinetic Analysis: Key pharmacokinetic parameters (Cmax, Tmax, AUC₀-t, AUC₀-∞)
  are calculated from the plasma concentration-time data for each subject and formulation
  using non-compartmental methods.[13]
- Statistical Analysis: Analysis of variance (ANOVA) is performed on the log-transformed Cmax and AUC data to assess for formulation, period, and sequence effects.[6] Bioequivalence is concluded if the 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC fall within the pre-defined acceptance range of 80-125%. [6][13]

# Visualizations Diagrams of Key Processes

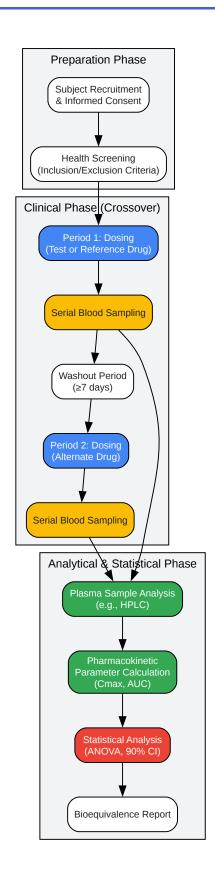




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Caption: ADME pathway of Cetirizine in humans.

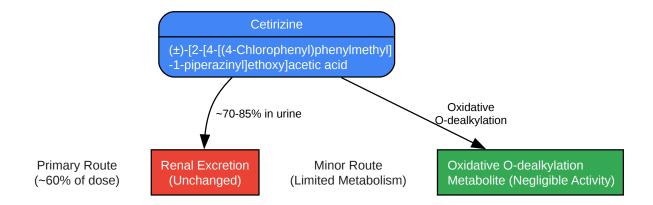




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Caption: Experimental workflow for a Cetirizine pharmacokinetic study.





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